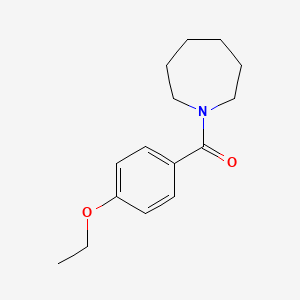

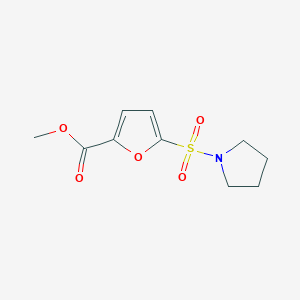

methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate" involves multi-step reactions starting from commercially available precursors. For instance, a practical synthesis route for 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for certain inhibitors, was achieved in ten steps from methyl 2-furoate (Bhupathy et al., 1995). This example demonstrates the complexity and creativity required in synthesizing compounds within this chemical class.

Molecular Structure Analysis

The structural analysis of similar compounds often employs spectroscopic methods and quantum studies. For example, the novel compound HMBPP underwent extensive spectral and quantum analysis, revealing detailed information about its molecular structure (Halim & Ibrahim, 2022). These studies highlight the importance of theoretical and experimental approaches in understanding the molecular intricacies of such compounds.

Chemical Reactions and Properties

Chemical reactions involving similar furan derivatives showcase a range of reactivities and transformations. For instance, the synthesis and reactions of new derivatives of furo[3,2-b]pyrrole illustrate the compound's versatility in forming various structurally complex molecules (Zemanová & Gašparová, 2013). These reactions are crucial for exploring the chemical space and potential applications of these compounds.

Physical Properties Analysis

The physical properties of compounds in this category can be inferred from studies like the synthesis, crystal structure, and DFT study of related boric acid ester intermediates (Huang et al., 2021). Such investigations provide insights into the compound's stability, crystalline structure, and potential for further modification.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, are pivotal for understanding and applying these compounds. The synthesis and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exemplify how structural modifications can influence biological activity (Nural et al., 2018). This aspect is crucial for designing compounds with desired properties.

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Organic Chemistry

Methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate serves as a versatile intermediate in the synthesis of complex molecules. For example, its utilization in the efficient synthesis of hydroxymethylfurfural (HMF) from fructose represents a notable application in renewable biomass conversion. This process, which operates at high yields, underscores the potential of furan derivatives as substitutes for petroleum-based chemicals in plastics and fine chemicals production (Román-Leshkov, Chheda, & Dumesic, 2006). Similarly, the molecule is pivotal in the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for HIV protease inhibitors, showcasing its importance in the development of therapeutic agents (Bhupathy et al., 1995).

2. Material Science and Polymer Chemistry

In material science, the modification of cellulose, a renewable resource, with furoate esters like methyl 2-furoate demonstrates the compound's relevance in producing materials with tailored properties. The synthesis of cellulose furoates in ionic liquids, resulting in derivatives with varying degrees of substitution, highlights its application in developing new materials with potential uses in bioplastics, coatings, and more (Köhler & Heinze, 2007).

3. Catalysis and Green Chemistry

The molecule's role extends to catalysis and green chemistry applications, as seen in the aerobic oxidation of furanic compounds to produce esters using Cox Oy -N@C catalysts. This process, which uses O2 as a benign oxidant, illustrates the compound's utility in sustainable chemical processes aimed at minimizing environmental impact while achieving high yield and selectivity (Deng et al., 2014).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate have been explored for their potential as anti-inflammatory agents. The novel synthesis of such compounds underlines the chemical's significance in developing new therapeutic options (Urban et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-pyrrolidin-1-ylsulfonylfuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-15-10(12)8-4-5-9(16-8)17(13,14)11-6-2-3-7-11/h4-5H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSOKIUTJPROQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)

![4-[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5593042.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)

![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)

![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)